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H-D-Ala-D-Phe-OH

Cat. No.: B1336503
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of D-Amino Acid Peptide Studies

For a significant period, the central dogma of protein biochemistry held that proteins and peptides in higher organisms were exclusively composed of L-amino acids. The discovery of D-amino acids in natural products was initially confined to microorganisms, such as in the peptidoglycans of bacterial cell walls, where they play a crucial role in conferring resistance to proteases. frontiersin.org A pivotal moment in the evolution of D-amino acid research in animals came in 1981 with the identification of a D-alanine residue in the opioid-like peptide dermorphin (B549996), isolated from the skin of a frog. nih.gov This discovery challenged the long-held belief in the homochirality of animal peptides and spurred further investigation.

Subsequent research revealed that D-amino acid-containing peptides (DAACPs) are not mere anomalies but are found across various species, including spiders, mollusks, and even mammals. nih.gov These DAACPs are often the result of enzyme-catalyzed post-translational modifications, where a specific L-amino acid within a ribosomally synthesized peptide is converted to its D-enantiomer. nih.gov The presence of D-amino acids can dramatically alter a peptide's properties, including its stability, receptor binding affinity, and biological activity. nih.govtandfonline.com For instance, the incorporation of a D-amino acid can render a peptide more resistant to degradation by proteases, which are typically specific to L-amino acids, thereby prolonging its physiological effects. nih.gov This has led to a growing interest in the synthesis and study of peptides containing D-amino acids for various applications. asm.orgnih.gov

Fundamental Significance of Dipeptides as Minimal Peptide Models

Dipeptides, the simplest peptide units consisting of two amino acids linked by a peptide bond, serve as invaluable models in peptide and protein research. pnas.org Their reduced complexity allows for detailed conformational analysis and the study of fundamental interactions that govern the structure and function of larger polypeptides. pnas.orgsci-hub.senih.gov Nearly fifty years ago, Ramachandran and coworkers utilized a dipeptide model to create the now-famous Ramachandran plots, which map the sterically allowed conformations of amino acid residues in a polypeptide chain. pnas.org

Recent studies continue to highlight the importance of dipeptides as minimalistic systems that can exhibit complex behaviors. For example, certain dipeptides have been shown to undergo liquid-liquid phase separation, a process crucial for the formation of membraneless organelles in cells. acs.orgbiorxiv.orgresearchgate.net This demonstrates that even these minimal peptide structures possess sufficient multivalency to drive significant biological organization. biorxiv.orgresearchgate.net Furthermore, dipeptides have been used to investigate the minimal requirements for peptide binding and folding of complex proteins like those of the major histocompatibility complex (MHC) class I. pnas.org The study of dipeptides provides foundational knowledge on peptide structure, folding, and interaction that is essential for understanding more complex biological systems.

Rationale for Investigating H-D-Ala-D-Phe-OH: A D-Amino Acid Containing Dipeptide

The investigation of this compound is driven by the convergence of the two research areas described above: the unique properties conferred by D-amino acids and the fundamental insights gained from dipeptide models. As a dipeptide composed entirely of D-amino acids, this compound provides a simplified system to probe the structural and functional consequences of this specific stereochemistry.

The rationale for its investigation includes:

Understanding Proteolytic Stability: Studying a simple D-D dipeptide can provide clear insights into the mechanisms of resistance to enzymatic degradation compared to its L-L or L-D counterparts.

Conformational Analysis: The specific stereochemistry of this compound influences its preferred three-dimensional structure. mdpi.comresearchgate.net Detailed conformational studies, using techniques like NMR and crystallography, can reveal how the D-D configuration affects backbone torsion angles and side-chain orientations, which in turn dictates its biological activity. sci-hub.semdpi.comresearchgate.netpnas.orgpnas.orgoup.com

Model for Larger Peptidomimetics: Understanding the fundamental properties of this compound can inform the design of more complex peptides and peptidomimetics with enhanced stability and specific biological functions.

Overview of Key Research Areas Pertaining to this compound

Research on this compound and related D-amino acid-containing dipeptides spans several key areas:

Synthesis and Characterization: The development of efficient methods for synthesizing peptides containing D-amino acids is an active area of research. asm.orgnih.gov This includes both chemical and chemoenzymatic approaches. asm.org Once synthesized, the compound is characterized using various analytical techniques.

Conformational and Structural Analysis: Researchers employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism, and X-ray crystallography to determine the three-dimensional structure and conformational dynamics of this compound in different environments. sci-hub.semdpi.compnas.orgpnas.orgoup.comiucr.org This is crucial for understanding how its structure relates to its function.

Biochemical and Pharmacological Studies: Investigations into the biological activity of this compound and its derivatives are a primary focus. For instance, a study synthesized several peptide derivatives containing the D-Ala-Phe sequence to evaluate their potential as plasmin inhibitors.

Materials Science: The self-assembly properties of dipeptides are being explored for the creation of novel nanomaterials. The homochiral dipeptide H-D-Phe-D-Phe-OH is known to form nanotubes, and understanding the influence of the D-Ala residue in this compound could contribute to this field. bachem.com

Compound Information Table

Compound NameAbbreviation
This compoundD-Alanyl-D-phenylalanine
D-AlanineD-Ala
D-PhenylalanineD-Phe
L-AlanineL-Ala
L-PhenylalanineL-Phe
Dermorphin
Glycyl-leucineGL

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 3061-94-7 biosynth.com
Molecular Formula C₁₂H₁₆N₂O₃ biosynth.com
Appearance White to Off-White Solid impurity.com
Melting Point 246 – 248°C impurity.com
Solubility DMSO (Slightly), Methanol (Slightly) impurity.com
Storage 4°C, Inert atmosphere impurity.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B1336503 H-D-Ala-D-Phe-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m1/s1

InChI Key

OMNVYXHOSHNURL-PSASIEDQSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

sequence

AF

Origin of Product

United States

Synthetic Methodologies for H D Ala D Phe Oh and Analogous Dipeptides

Standardized Peptide Synthesis Protocols for Dipeptide Formation

The formation of the dipeptide bond in H-D-Ala-D-Phe-OH is achieved through established peptide synthesis protocols. These methods can be broadly categorized into solution-phase and solid-phase synthesis. molecularcloud.orgcreative-peptides.com For shorter peptides like dipeptides, solution-phase synthesis is often employed. creative-peptides.com This involves the stepwise coupling of amino acid units in a solution, followed by purification steps to isolate the desired product. molecularcloud.org

A general five-step process is typically required for the synthesis of a dipeptide such as Ala-Leu, which can be adapted for this compound:

Protection of the amino group of the first amino acid (D-Alanine). libretexts.org

Protection of the carboxylic acid group of the second amino acid (D-Phenylalanine). libretexts.org

Coupling of the two protected amino acids. libretexts.org

Removal of the protecting group from the N-terminus. libretexts.org

Removal of the protecting group from the C-terminus. libretexts.org

Chemical Coupling Strategies (e.g., Carbodiimide-mediated, Active Ester Methods)

Several strategies exist to facilitate the formation of the peptide bond between D-Alanine and D-Phenylalanine.

Carbodiimide-mediated Coupling: Carbodiimides are among the oldest and most common coupling reagents used in peptide synthesis. tandfonline.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are frequently used. tandfonline.cominterchim.frthermofisher.com These reagents activate the carboxyl group of the N-protected D-Alanine to form a highly reactive O-acylisourea intermediate. tandfonline.com This intermediate then readily reacts with the amino group of the C-protected D-Phenylalanine to form the peptide bond. interchim.fr

To minimize side reactions such as racemization and the formation of stable N-acyl urea (B33335) byproducts, additives are strongly recommended. bachem.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). bachem.comluxembourg-bio.com These additives react with the O-acylisourea to form a less reactive active ester, which then proceeds to form the peptide bond with reduced risk of racemization. tandfonline.com

Active Ester Methods: An alternative to using a separate coupling reagent is the use of "active esters" of the protected amino acid. bachem.com In this method, the carboxyl group of the N-protected D-Alanine is pre-activated by converting it into an ester that is highly susceptible to nucleophilic attack. wikipedia.org Commonly used active esters include those derived from N-hydroxysuccinimide (OSu), which are particularly popular in solution synthesis. bachem.com Other examples include pentafluorophenyl (PFP) esters. google.com These active esters can then be reacted directly with the C-protected D-Phenylalanine to form the dipeptide. This approach can streamline the synthesis process. bachem.com

Protecting Group Chemistry in this compound Synthesis

Protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. thermofisher.com For the synthesis of this compound, both the amino group of D-Alanine and the carboxyl group of D-Phenylalanine must be protected.

Amino-Protecting Groups: Two of the most common N-terminal protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.comyoutube.commasterorganicchemistry.com

Boc Group: Introduced by reacting the amino acid with di-tert-butyl dicarbonate. It is stable under many conditions but can be removed by treatment with a strong acid like trifluoroacetic acid (TFA). libretexts.orgthermofisher.com

Fmoc Group: Introduced by reaction with fluorenylmethyloxycarbonyl chloride. It is stable to acid but is readily removed by treatment with a mild base, such as a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). libretexts.orgthermofisher.com

Carboxyl-Protecting Groups: The carboxyl group of D-Phenylalanine is often protected by converting it into a simple ester, such as a methyl or benzyl (B1604629) ester. libretexts.org These ester groups can be introduced using standard esterification methods and are typically removed at the final stage of the synthesis. For instance, a benzyl ester can be removed by catalytic hydrogenation. masterorganicchemistry.com

Orthogonal Protecting Groups: In more complex syntheses, "orthogonal" protecting groups are used. masterorganicchemistry.com These are groups that can be removed under different conditions without affecting each other. For example, using an Fmoc group on the N-terminus and a tert-butyl (tBu) based group on a side chain allows for the selective deprotection of one without affecting the other. thermofisher.com

Solvent Systems and Reaction Conditions for Optimal Yield and Purity

Commonly used solvents in peptide synthesis include:

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) : These are polar aprotic solvents widely used due to their excellent solvating properties for amino acids and reagents. lu.setandfonline.com However, they are considered hazardous. lu.sebiotage.com

Dichloromethane (B109758) (DCM) : A chlorinated solvent also frequently used, but it is under scrutiny for its hazardous nature. lu.se

In an effort to make peptide synthesis more environmentally friendly, "green" solvents are being investigated as alternatives. These include:

2-Methyltetrahydrofuran (2-MeTHF) lu.sebiotage.com

Cyclopentyl methyl ether (CPME) biotage.com

Ethyl acetate (B1210297) (EtOAc) lu.se

N-Butylpyrrolidinone (NBP) lu.se

Studies have shown that solvents like 2-MeTHF can lead to high crude purity and low racemization potential. biotage.com Mixtures of solvents, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with trichloromethane (TCM) or DCM, have been found to be effective for dissolving sparingly-soluble protected peptides. nih.gov

Reaction conditions such as temperature also play a significant role. Carbodiimide-mediated couplings are often performed at low temperatures to minimize side reactions. bachem.com

Enantiopure Precursor Selection and Handling

The synthesis of this compound requires the use of enantiomerically pure D-Alanine and D-Phenylalanine as starting materials. The stereochemistry of the final dipeptide is directly determined by the chirality of these precursors.

Sources of Enantiopure D-Amino Acids:

Chemical Synthesis: Asymmetric synthesis methods can be employed to produce enantiopure D-amino acids. For example, D-phenylalanine can be synthesized via the hydrogenation reduction of acetamidocinnamic acid in the presence of a chiral catalyst. google.com

Enzymatic Resolution: This is a common method for obtaining enantiopure amino acids. For instance, phenylalanine ammonia-lyase (PAL) can be used to stereoselectively convert L-phenylalanine to trans-cinnamic acid, leaving the D-phenylalanine behind. nih.gov Immobilized PAL in a reactor system has been shown to be an effective process for producing high-purity D-phenylalanine. nih.gov Similarly, enzymatic methods exist for the synthesis of D-Alanine. mdpi.comnih.gov Biocatalytic cascades have also been developed for the synthesis of D-phenylalanine derivatives with high enantiomeric excess. polimi.it

Chiral Pool: Enantiopure amino acids can be obtained from the chiral pool of naturally occurring compounds, though D-amino acids are less common in nature than their L-counterparts.

Handling of Enantiopure Precursors: Proper handling is essential to prevent racemization (the conversion of a pure enantiomer into a mixture of both enantiomers). This includes careful control of pH, temperature, and reaction conditions throughout the synthesis. The use of racemization-suppressing additives like HOBt or HOAt during the coupling step is critical. tandfonline.combachem.com

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product is a mixture containing the desired dipeptide, unreacted starting materials, reagents, and byproducts. Therefore, a robust purification strategy is necessary to isolate this compound with high purity.

Chromatographic Purification Methods (e.g., Column Chromatography, Preparative HPLC)

Chromatography is the primary method for purifying peptides. column-chromatography.com

Column Chromatography: Silica gel column chromatography can be used for the purification of peptides. column-chromatography.com In reversed-phase chromatography (RPC), a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. column-chromatography.comwaters.com The separation is based on the hydrophobicity of the components in the mixture. waters.com More hydrophobic molecules will have a stronger interaction with the stationary phase and will elute later. column-chromatography.com

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification. bachem.compolypeptide.com

Stationary Phase: The most common stationary phase is C18-modified silica. waters.combachem.com

Mobile Phase: A typical mobile phase consists of water (Solvent A) and a polar organic solvent like acetonitrile (B52724) (Solvent B). peptide.com An ion-pairing reagent, such as 0.1% trifluoroacetic acid (TFA), is usually added to both solvents to improve peak shape and resolution. peptide.comjove.com

Elution: The peptide is eluted from the column using a gradient, where the percentage of the organic solvent is gradually increased. peptide.com This allows for the separation of the target peptide from impurities based on their differing hydrophobicities. bachem.com

Fractions are collected as they elute from the column and are analyzed for purity, often by analytical HPLC. peptide.com Those fractions containing the pure this compound are then combined and lyophilized (freeze-dried) to obtain the final product as a stable powder. peptide.comjove.com For particularly challenging purifications, a two-step chromatographic process, such as combining ion-exchange chromatography with reversed-phase chromatography, can be employed. polypeptide.com

The synthesis of dipeptides such as this compound can be achieved through several established methods, primarily categorized as solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). rsc.orgmasterorganicchemistry.com Both approaches involve the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, a process that requires careful protection of reactive functional groups to prevent unwanted side reactions. masterorganicchemistry.comjpt.com

Protecting Groups in Dipeptide Synthesis

The selection of appropriate protecting groups for the amino and carboxyl termini, as well as for any reactive side chains, is a cornerstone of successful peptide synthesis. jpt.comiris-biotech.de For the synthesis of this compound, the α-amino group of D-alanine and the carboxylic acid group of D-phenylalanine must be temporarily blocked. Common protecting groups for the α-amino group include tert-Butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comiris-biotech.de The carboxyl group is often protected as a methyl or benzyl ester. masterorganicchemistry.comresearchgate.net The choice of protecting groups is dictated by their stability under the reaction conditions and the ease of their removal without affecting the newly formed peptide bond. iris-biotech.de

Table 1: Commonly Used Protecting Groups in Dipeptide Synthesis

Functional Group Protecting Group Abbreviation Cleavage Conditions
α-Amino Group tert-Butyloxycarbonyl Boc Strong acid (e.g., TFA) masterorganicchemistry.com
α-Amino Group 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., piperidine) iris-biotech.de
Carboxyl Group Methyl Ester -OMe Saponification (e.g., NaOH)
Carboxyl Group Benzyl Ester -OBzl Hydrogenolysis (e.g., H₂/Pd)
Phenylalanine Side Chain None - Generally not required

Coupling Reagents for Peptide Bond Formation

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxyl group of the N-protected amino acid. jpt.com A variety of coupling reagents are available, each with its own set of advantages and disadvantages in terms of efficiency, cost, and potential for side reactions like racemization. americanpeptidesociety.orgpeptide.combachem.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their effectiveness and low cost. americanpeptidesociety.org To suppress racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides. americanpeptidesociety.org Phosphonium and aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are highly efficient but more expensive. jpt.compeptide.com

Table 2: Selected Coupling Reagents for Peptide Synthesis

Reagent Class Example Abbreviation Key Features
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC Cost-effective, can lead to urea byproduct issues. americanpeptidesociety.org
Carbodiimides N,N'-Diisopropylcarbodiimide DIC Similar to DCC, but the urea byproduct is more soluble. americanpeptidesociety.org
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP High coupling efficiency, lower racemization. jpt.com
Aminium/Uronium Salts (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU Very efficient, especially for difficult couplings. peptide.com

A Representative Solution-Phase Synthesis of this compound

A plausible synthetic route for this compound in solution would involve the following steps:

Protection of D-Alanine: The α-amino group of D-alanine is protected with a Boc group to yield Boc-D-Ala-OH.

Protection of D-Phenylalanine: The carboxyl group of D-phenylalanine is protected as a methyl ester to yield H-D-Phe-OMe.

Coupling: Boc-D-Ala-OH and H-D-Phe-OMe are coupled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) using a coupling reagent such as DCC in the presence of HOBt. The reaction mixture is typically stirred at 0°C initially and then at room temperature. dokumen.pub

Deprotection: The resulting protected dipeptide, Boc-D-Ala-D-Phe-OMe, is then subjected to a two-step deprotection. The Boc group is removed using trifluoroacetic acid (TFA), followed by the saponification of the methyl ester using a base like sodium hydroxide (B78521) to yield the final product, this compound. masterorganicchemistry.com

Purification: The crude product is then purified, often through recrystallization, to obtain the pure dipeptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Alternatively, this compound can be synthesized using SPPS, a technique that involves attaching the C-terminal amino acid to a solid resin support. 20.210.105 The synthesis proceeds by sequential addition of N-protected amino acids.

Resin Loading: The C-terminal amino acid, Fmoc-D-Phe-OH, is attached to a suitable resin, such as Wang resin.

Deprotection: The Fmoc group is removed using a solution of piperidine in DMF. iris-biotech.de

Coupling: The next amino acid, Fmoc-D-Ala-OH, is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form the peptide bond. google.com

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The dipeptide is then cleaved from the resin support and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. 20.210.105

Purification: The cleaved peptide is precipitated, washed, and purified, commonly by high-performance liquid chromatography (HPLC).

Crystallization and Recrystallization Procedures

Crystallization is a crucial step for the purification of this compound, removing impurities from the synthesis and isolating the dipeptide in a solid, stable form. The choice of solvent is paramount for successful crystallization. bachem.com Dipeptides, being polar molecules, are generally soluble in polar organic solvents. researchgate.net

For the recrystallization of a dipeptide like this compound, a systematic approach is often employed:

Solvent Screening: Small-scale solubility tests are performed with a range of solvents of varying polarities to identify a suitable solvent or solvent system. researchgate.net An ideal solvent will dissolve the dipeptide when hot but have low solubility when cold. bachem.com

Dissolution: The crude dipeptide is dissolved in the minimum amount of the chosen hot solvent.

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. bachem.com Scratching the inner surface of the flask can sometimes initiate crystal formation. researchgate.net

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. bachem.com

A common technique for crystallizing dipeptides is the vapor diffusion method, where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which it is insoluble. researchgate.net For instance, dissolving the dipeptide in a solvent like DMF and allowing diethyl ether to diffuse into the solution can yield crystals. researchgate.net Acetonitrile is another solvent that has shown promise for the crystallization of dipeptides. researchgate.net The final crystals can be analyzed for purity and structure using techniques such as melting point determination, NMR spectroscopy, and X-ray crystallography.

Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure a cost-effective, efficient, and sustainable process. bachem.comcambrex.com

Choice of Synthetic Route: While SPPS is often preferred for research and the synthesis of complex peptides due to its ease of automation, liquid-phase peptide synthesis (LPPS) is generally more scalable for the production of shorter peptides like dipeptides. cambrex.comproteogenix.science LPPS can be performed in standard chemical reactors, avoiding the high cost of specialized equipment and resins associated with SPPS. cambrex.com A convergent LPPS strategy, where smaller peptide fragments are synthesized and then combined, can further enhance efficiency for larger peptides. cambrex.com

Process Optimization: Key process parameters that need to be optimized for scale-up include:

Reagent Stoichiometry: Minimizing the excess of expensive reagents like coupling agents and protected amino acids is crucial for cost reduction.

Reaction Conditions: Temperature, reaction time, and solvent choice must be carefully controlled to maximize yield and minimize side reactions.

Work-up and Purification: Developing scalable purification methods, such as crystallization, is often more cost-effective than chromatography for large quantities. cambrex.com The recovery and recycling of solvents and unreacted reagents can also significantly improve the sustainability and economics of the process. acs.org

Table 3: Key Considerations for Scalability of Dipeptide Synthesis

Factor Challenge Strategy
Synthesis Method SPPS can be costly and difficult to scale up due to resin capacity and solvent usage. cambrex.com Transition to LPPS for shorter peptides; employ convergent strategies. cambrex.com
Reagent Cost Excess use of expensive coupling reagents and protected amino acids. Optimize stoichiometry; explore more cost-effective reagents.
Purification Chromatographic purification is expensive and time-consuming at large scale. Develop robust crystallization and precipitation methods. cambrex.com
Solvent Usage Large volumes of potentially hazardous solvents are used in both synthesis and purification. proteogenix.science Select greener solvents; implement solvent recovery and recycling systems. acs.org
Waste Management Generation of significant amounts of chemical waste. Optimize atom economy; develop methods for waste treatment and reduction.

| Process Control | Maintaining consistent quality and yield at a larger scale. | Implement robust process analytical technology (PAT) and quality control measures. |

The increasing demand for peptides in various industries necessitates the development of innovative and sustainable manufacturing processes. bachem.com Technologies such as automated synthesis platforms and enzymatic peptide synthesis are being explored to address the challenges of large-scale production. bachem.com Careful planning and optimization from the early stages of development are essential for the successful and economical production of this compound on an industrial scale. bachem.com

Advanced Analytical and Characterization Techniques Applied to H D Ala D Phe Oh

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of H-D-Ala-D-Phe-OH. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dipeptides like this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR, the chemical shifts and coupling patterns of the protons are indicative of their chemical environment. For this compound, distinct signals are expected for the protons of the alanine (B10760859) methyl group, the α-protons of both amino acid residues, the β-protons of the phenylalanine side chain, and the aromatic protons of the phenyl group. The amide proton (NH) typically appears as a doublet due to coupling with the adjacent α-proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Unique resonances are expected for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, the methyl carbon of alanine, and the carbons of the phenylalanine side chain, including the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Alanine α-CH~4.0 - 4.5~50 - 55
Alanine β-CH₃~1.3 - 1.6~15 - 20
Phenylalanine α-CH~4.5 - 5.0~55 - 60
Phenylalanine β-CH₂~2.8 - 3.2~35 - 40
Phenylalanine Aromatic CH~7.2 - 7.4~125 - 130 (ortho, meta), ~135 (para)
Phenylalanine Aromatic C (ipso)-~135 - 140
Peptide C=O-~170 - 175
Carboxyl C=O-~175 - 180
Amide NH~7.5 - 8.5-

Note: Predicted values are based on typical chemical shifts for amino acids and peptides and may vary based on solvent and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the precise molecular weight of this compound and to confirm its amino acid sequence through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₆N₂O₃, giving it a monoisotopic mass of approximately 236.1161 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which is a critical step in compound identification.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated molecular ion ([M+H]⁺). For peptides, fragmentation typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. electronicsandbooks.com The analysis of the mass difference between consecutive ions in the b- or y-ion series allows for the confirmation of the amino acid sequence.

Table 2: Predicted Major MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 237.12)

Fragment Ion Structure Predicted m/z
b₁[D-Ala - H]⁺72.04
y₁[D-Phe + H]⁺166.09
a₁b₁ - CO44.05

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and the secondary structure of peptides. The spectra are characterized by specific vibrational modes associated with the peptide backbone and the amino acid side chains.

Key vibrational bands for this compound include:

Amide A band (~3300 cm⁻¹): Associated with the N-H stretching vibration.

Amide I band (~1650 cm⁻¹): Primarily due to the C=O stretching of the peptide bond. Its position is sensitive to the secondary structure. mdpi.com

Amide II band (~1550 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching. rsc.org

Aromatic C-H and C=C stretching (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹): Characteristic of the phenylalanine side chain. yildiz.edu.trresearchgate.net

Carboxylic acid O-H and C=O stretching (~3000 cm⁻¹ broad, and ~1710 cm⁻¹): Indicative of the C-terminal carboxyl group.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Assignment
N-H Stretch (Amide A)3250 - 3350Peptide backbone
C=O Stretch (Amide I)1630 - 1680Peptide backbone
N-H Bend / C-N Stretch (Amide II)1510 - 1580Peptide backbone
Aromatic C=C Stretch1600, 1495, 1450Phenylalanine ring
Carboxyl C=O Stretch1700 - 1730C-terminus
Aliphatic C-H Stretch2850 - 3000Alanine and Phenylalanine side chains

Electronic Circular Dichroism (ECD) for Chiral Confirmation

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light. As this compound is a chiral molecule, composed of two D-amino acids, it exhibits a distinct ECD spectrum. This technique is exceptionally sensitive to the stereochemistry of the molecule.

The ECD spectrum serves as a molecular fingerprint that can confirm the absolute configuration. The enantiomer of this dipeptide, H-L-Ala-L-Phe-OH, would produce an ECD spectrum of equal magnitude but opposite sign, effectively a mirror image. researchgate.net This makes ECD a definitive method for confirming the D-D stereochemistry and for distinguishing it from its L-L enantiomer. rsc.orgnih.gov The technique is particularly valuable for verifying the stereochemical integrity of starting materials and the final product in peptide synthesis.

Chromatographic Resolution and Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound, particularly its stereochemical purity. The presence of diastereomeric or enantiomeric impurities must be quantified.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for evaluating the purity of this compound. The main analytical challenge is to separate the target compound from its three other stereoisomers: H-L-Ala-L-Phe-OH (enantiomer), H-L-Ala-D-Phe-OH (diastereomer), and H-D-Ala-L-Phe-OH (diastereomer).

Two main HPLC strategies are employed:

Direct Chiral HPLC: This approach uses a chiral stationary phase (CSP) that can directly resolve all four stereoisomers. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or cyclodextrins are often effective for separating chiral amino acids and peptides. The different interactions between the stereoisomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation and quantification.

Indirect Separation via Derivatization: In this method, the dipeptide mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). nih.govnih.gov This method is highly sensitive and allows for the detection of very low levels of enantiomeric or diastereomeric impurities.

Table 4: Example HPLC Method for Stereoisomeric Purity Analysis of this compound

Parameter Condition (Direct Chiral Method)
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T)
Mobile Phase Gradient of Acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm and 254 nm
Expected Elution Order Dependent on specific CSP and mobile phase conditions

Gas Chromatography (GC) Coupled with Chiral Derivatization

Gas chromatography (GC) can be a powerful technique for the analysis of volatile compounds. However, dipeptides like this compound are non-volatile due to their polar nature and the presence of carboxyl and amino groups. Therefore, a derivatization step is necessary to convert the dipeptide into a more volatile and thermally stable compound suitable for GC analysis. greyhoundchrom.comtcichemicals.com

For chiral analysis by GC, two main strategies are employed: direct separation on a chiral stationary phase or indirect separation on an achiral stationary phase after derivatization with a chiral reagent. registech.comchromtech.comresearchgate.net The latter approach is more common for amino acids and peptides. The derivatization process typically involves esterification of the carboxyl group followed by acylation of the amino group. greyhoundchrom.com A variety of derivatizing agents are available for this purpose.

Common Derivatization Reagents for GC Analysis of Amino Acids and Peptides:

Derivatization StepReagentFunctional Group TargetedResulting DerivativeReference
EsterificationMethanolic HClCarboxylMethyl ester greyhoundchrom.com
AcylationTrifluoroacetic anhydride (B1165640) (TFAA)AminoN-Trifluoroacetyl greyhoundchrom.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amino, Carboxyl, HydroxylTrimethylsilyl (TMS) tcichemicals.com

To achieve chiral separation on an achiral column, a chiral derivatizing reagent is used to convert the enantiomeric dipeptide into a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional GC.

X-ray Crystallography for Solid-State Structure Determination

The process of determining a crystal structure involves growing a single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. The diffraction data is then used to calculate an electron density map, from which the atomic positions can be determined and refined.

Conformational Analysis and Intramolecular Dynamics of H D Ala D Phe Oh

Experimental Investigations of H-D-Ala-D-Phe-OH Conformations

Experimental techniques provide invaluable data on the average and dynamic structures of peptides in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. For a dipeptide like this compound, several NMR experiments would be particularly informative.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be used to assign the proton resonances of the individual amino acid residues. walisongo.ac.id In a dipeptide, cross-peaks in the COSY spectrum would confirm the covalent linkages between protons that are two or three bonds apart. walisongo.ac.id

To gain insight into the spatial proximity of protons, and thus the peptide's conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. For this compound, NOESY experiments could reveal key through-space interactions. For instance, NOEs between the α-proton of D-Ala and the amide proton of D-Phe would provide information about the ψ dihedral angle of D-Ala. Similarly, NOEs between the amide proton of D-Phe and its own α-proton would constrain the φ dihedral angle of D-Phe. The presence of D-amino acids can lead to unique spatial arrangements and potential C-H···π interactions between the alanine (B10760859) side chain and the phenylalanine aromatic ring, which could be detected by specific NOE signals. acs.orgacs.org

The magnitude of the three-bond coupling constants (³J-couplings), particularly ³J(Hα-Hβ) and ³J(HN-Hα), provides information about the dihedral angles. The Karplus equation relates the observed coupling constant to the dihedral angle, allowing for the determination of rotamer populations of the side chains and the backbone φ angle. In peptides containing D-amino acids, these coupling constants can help to define the local geometry. worldscientific.com

Table 1: Representative ¹H NMR Chemical Shifts for a Dipeptide in DMSO-d₆

ProtonRepresentative Chemical Shift (ppm)
D-Ala α-CH~4.2
D-Ala β-CH₃~1.3
D-Phe α-CH~4.5
D-Phe β-CH₂~2.8 - 3.1
D-Phe Aromatic~7.2 - 7.3
Amide NH~8.0 - 8.5

Note: These are representative values and can vary based on solvent and temperature.

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. To date, a specific crystal structure for this compound has not been prominently reported in publicly available literature. However, analysis of related di- and tripeptides provides a strong basis for predicting its solid-state conformation. acs.orgacs.orgresearchgate.net

In the crystalline state, peptides adopt conformations that allow for efficient packing and the formation of intermolecular hydrogen bonds. For this compound, one would expect to observe a relatively extended peptide backbone, often characterized by specific φ and ψ dihedral angles that fall within the allowed regions of the Ramachandran plot for D-amino acids. The crystal structure would precisely define the bond lengths, bond angles, and torsion angles of the molecule. researchgate.net

Table 2: Typical Backbone Dihedral Angles for D-amino Acids in Peptides from Crystallographic Data

Dihedral AngleTypical Value Range (degrees)
φ (phi)+50 to +90
ψ (psi)-120 to -160 or +30 to +70

Note: These values are generalizations for D-amino acids and the actual values for this compound would be determined by its specific crystal packing.

Computational Modeling of this compound Structure and Dynamics

Computational methods are essential for exploring the conformational landscape of peptides and complementing experimental data.

Molecular mechanics (MM) methods utilize classical physics to model the energy of a molecule as a function of its conformation. A force field is a set of parameters that describes the potential energy of the atoms in the system. For peptides, force fields like AMBER, CHARMM, or GROMOS are commonly used.

Conformational searches using molecular mechanics can identify low-energy structures of this compound. These calculations would involve systematically rotating the flexible dihedral angles (φ, ψ, and side-chain χ angles) and calculating the potential energy of each conformation. This process generates a potential energy surface, and the minima on this surface correspond to stable conformations. The results of such a search would likely reveal several low-energy conformers, including extended and potentially folded structures stabilized by intramolecular interactions.

Molecular dynamics (MD) simulations provide a dynamic picture of the peptide's behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational space accessible to this compound at a given temperature. frontiersin.org

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and energetics of a molecule compared to molecular mechanics. acs.orgacs.orgnih.gov These methods can be used to calculate the relative energies of different conformations of this compound with high accuracy.

For a dipeptide, quantum chemical calculations can be used to refine the geometries of the low-energy conformers identified by molecular mechanics. These calculations can also provide valuable information about the electronic properties of the molecule, such as the charge distribution and the nature of intramolecular interactions, including hydrogen bonds and C-H···π interactions. While computationally more expensive than molecular mechanics, quantum chemical methods offer a deeper understanding of the factors that govern the conformational preferences of this compound. acs.orgnih.gov

Intermolecular Interactions and Supramolecular Organization of H D Ala D Phe Oh

Analysis of Non-Covalent Interactions in H-D-Ala-D-Phe-OH Systems

The supramolecular chemistry of this compound is dictated by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and π-π stacking. These interactions work in concert to direct the assembly of individual dipeptide molecules into larger, ordered aggregates.

π-π Stacking and Hydrophobic Interactions of Phenylalanine Moiety

The phenylalanine residue, with its aromatic phenyl group, introduces the potential for π-π stacking and hydrophobic interactions. rsc.orgresearchgate.net Aromatic rings can interact through attractive, non-covalent forces, leading to various arrangements such as face-to-face or T-shaped stacking. mdpi.comresearchgate.net These π-π stacking interactions are a significant driving force in the self-assembly of many aromatic-containing peptides, contributing to the stability of the resulting nanostructures. rsc.orgnih.govnih.gov In addition to specific π-π stacking, the hydrophobic nature of the phenyl ring promotes the sequestration of these groups away from aqueous environments, further driving the aggregation process. rsc.orgfrontiersin.org The combination of hydrogen bonding, electrostatic interactions, and the aromatic interactions of the phenylalanine moiety results in a complex energy landscape that favors the formation of specific, well-defined supramolecular structures. rsc.orgnih.gov

Self-Assembly Behavior and Nanostructure Formation

The cumulative effect of the non-covalent interactions described above leads to the spontaneous self-assembly of this compound molecules into a variety of ordered nanostructures.

Formation of Ordered Aggregates (e.g., Fibers, Vesicles, Gels)

Dipeptides, including those similar to this compound, are known to form a diverse range of nanostructures such as nanofibers, nanotubes, nanovesicles, and hydrogels. frontiersin.orgacs.orgnih.govdergipark.org.tr The process often begins with the formation of smaller aggregates, which then grow and organize into larger, more complex structures. acs.org For instance, initial sheet-like aggregates can fold to form vesicles, which may then fuse to create elongated nanotubes. acs.org The final morphology of the aggregate is highly dependent on factors such as peptide concentration, solvent conditions, and temperature. mdpi.com Aromatic dipeptides, in particular, have a strong tendency to form ordered assemblies due to the significant contribution of π-π stacking interactions. nih.govacs.org These self-assembled structures can exhibit remarkable properties, including high mechanical rigidity. acs.org

Nanostructure TypeDriving InteractionsReferences
Nanofibers/NanotubesHydrogen bonding, π-π stacking, Hydrophobic interactions frontiersin.orgacs.orgnih.gov
VesiclesHydrophobic interactions, Electrostatic interactions acs.org
HydrogelsEntanglement of fibrillar networks, Hydrogen bonding frontiersin.orgresearchgate.net

Role of Chirality (D,D-Configuration) in Self-Assembly Processes

ChiralityEffect on Self-AssemblyReferences
Homochiral (D,D or L,L)Promotes uniform, robust assemblies through "like-like" interactions. nih.govresearchgate.net
Heterochiral (D,L or L,D)Can lead to different, sometimes less ordered, structures due to "like-unlike" interactions. researchgate.netnih.gov

Interactions with Solvents and Environmental Factors

The supramolecular organization of this compound is profoundly influenced by its surrounding environment. Factors such as the choice of solvent, the pH of the aqueous medium, and the ambient temperature play a critical role in modulating the delicate balance of non-covalent interactions that govern its self-assembly. These environmental conditions dictate the ionization state of the peptide's terminal groups and the strength of hydrophobic and hydrogen bonding interactions, thereby controlling the formation, morphology, and stability of the resulting supramolecular structures.

Influence of Solvents

The solvent environment is a primary determinant of the self-assembly pathway for dipeptides. The interplay between the peptide and solvent molecules, particularly in terms of polarity and hydrogen bonding capacity, is crucial.

In aqueous solutions, the hydrophobic interactions between the phenyl rings of the D-phenylalanine residues are a significant driving force for aggregation. mdpi.comfrontiersin.org Water molecules tend to form ordered "cage-like" structures around the non-polar phenyl groups; the aggregation of these groups releases the water molecules, leading to a favorable increase in entropy. rsc.org However, the solvent can also engage in hydrogen bonding with the peptide's amide backbone and terminal groups, creating a competitive environment that can influence the final assembled architecture. sciepub.comnih.gov

For many short, aromatic peptides, a common strategy to induce self-assembly involves first dissolving the peptide at a high concentration in a polar organic solvent, such as dimethylsulfoxide (DMSO) or hexafluoroisopropanol (HFIP). researchgate.net Subsequent addition of an aqueous solution, often a buffer, changes the solvent environment, reduces the peptide's solubility, and triggers its assembly into ordered nanostructures like fibrils and hydrogels. researchgate.net It has been noted that even trace amounts of organic solvents can impact the non-covalent interactions and the final morphology of dipeptide assemblies. nih.gov The specific nature of the solvent system can be varied to produce a range of architectures, including fibrils, ribbons, and rods from aromatic amino acids. frontiersin.orgnih.gov

Effect of pH

The pH of the solution directly alters the electrostatic landscape of the this compound molecule by modifying the ionization state of its N-terminal amino group (–NH₂) and C-terminal carboxylic acid group (–COOH). This modulation of charge is a powerful tool to control aggregation. mdpi.comrsc.org

At a low pH, the carboxylic acid group is protonated and neutral (–COOH), while the amino group is protonated and positively charged (–NH₃⁺), resulting in a net positive charge on the molecule. Conversely, at a high pH, the carboxylic acid is deprotonated and negatively charged (–COO⁻), while the amino group is neutral (–NH₂), giving the molecule a net negative charge. At or near the isoelectric point (pI), the peptide exists predominantly as a zwitterion (–NH₃⁺ and –COO⁻), minimizing the net charge and reducing electrostatic repulsion between molecules, which can facilitate aggregation. ucl.ac.uk

Research on analogous short peptides has repeatedly demonstrated the role of pH as a trigger for self-assembly. Many Fmoc-dipeptides, for instance, form hydrogels in acidic conditions (pH 3-5). google.com In some heterochiral tripeptide systems, adjusting the pH to physiological levels (pH 7.4) is the key step to initiating hydrogelation. mdpi.comresearchgate.net The final pH of the solution is often the principal determinant of the mechanical properties of the resulting hydrogel. frontiersin.org Studies on molecules with similar carboxyl groups show that low pH can promote the formation of highly organized structures, which become disordered as the pH increases. nih.gov

Impact of Temperature

For many peptide-based hydrogels, there is a distinct gel-sol transition temperature, above which the thermal energy overcomes the non-covalent interactions holding the network together, causing the gel to dissolve. google.com For instance, gels formed from Fmoc-phenylalanine systems have been shown to exhibit faster erosion at higher temperatures. frontiersin.orgnih.gov The aggregation of L-phenylalanine has also been shown to be temperature-dependent. researchgate.net

Interestingly, the effect of temperature can be coupled with the pH of the environment. In a study on dirhamnolipids, which also possess a carboxyl group, a distinct thermotropic transition was observed by differential scanning calorimetry (DSC) at 34°C under acidic conditions (pH 4.5), where the carboxyl group was protonated. This transition was absent at a more neutral pH of 7.4, indicating that the temperature-induced structural change was dependent on the protonation state of the molecule. nih.gov This suggests a cooperative effect between pH and temperature in directing the self-assembly process.

Interactive Data Tables

Below is a summary of how environmental factors influence dipeptide self-assembly, based on findings from related systems.

Table 1: Summary of Environmental Factor Effects on Dipeptide Self-Assembly
Environmental FactorPrimary Mechanism of InfluenceObserved Effect on Supramolecular StructureRelevant Citations
SolventModulates peptide solubility and competes for hydrogen bonds. Hydrophobic effect in aqueous media drives aggregation of non-polar moieties.- Triggers self-assembly upon change from organic to aqueous solvent.
  • Different solvent systems can lead to diverse morphologies (fibrils, ribbons, etc.). frontiersin.orgnih.gov
  • frontiersin.orgrsc.orgsciepub.comresearchgate.netnih.gov
    pHAlters the ionization state of terminal amino and carboxyl groups, changing intermolecular electrostatic interactions (attraction/repulsion).- Can act as a trigger for hydrogelation, often at acidic pH or near the isoelectric point. google.comresearchgate.net
  • Influences the final mechanical properties and stability of the gel. frontiersin.org
  • mdpi.comrsc.orgmdpi.comresearchgate.netfrontiersin.org
    TemperatureAffects the strength of hydrophobic interactions and the kinetic energy of molecules, influencing the stability of assemblies.- Determines gel-sol transition temperatures.
  • Higher temperatures can increase the rate of gel erosion. frontiersin.org
  • Can induce structural transitions, sometimes in a pH-dependent manner. nih.gov
  • frontiersin.orggoogle.comnih.govresearchgate.net
    Table 2: List of Chemical Compounds Mentioned
    Compound Name
    This compound
    Water
    Dimethylsulfoxide (DMSO)
    Hexafluoroisopropanol (HFIP)

    Structure Activity Relationship Sar Studies Centered on H D Ala D Phe Oh

    Stereochemical Influence on Molecular Recognition and Binding Properties

    Stereochemistry is a critical determinant in the specific interactions between a peptide and its biological target. The spatial arrangement of side chains, dictated by the D- or L-configuration of the α-carbon, governs how a peptide fits into a binding pocket. Aromatic residues like phenylalanine are particularly significant in molecular recognition due to their size and hydrophobicity, which contribute substantially to the stability of protein-protein and peptide-receptor interactions. rsc.org

    The chirality of amino acids directly impacts these interactions. For instance, the opioid peptide dermorphin (B549996) requires a D-alanine at a specific position to bind to its receptor; the all-L-amino acid version is inactive. mdpi.com This highlights that for some biological targets, a specific stereochemical configuration is an absolute prerequisite for recognition and subsequent activity. mdpi.com

    Studies comparing diastereomeric peptides have shown that binding affinity can be significantly influenced by the stereochemistry of a single amino acid. rsc.org In some cases, a D-amino acid substitution can lead to a significant loss of potency, while in others it can enhance binding or even switch a molecule from an agonist to an antagonist. acs.org This underscores the subtle yet profound role of stereochemistry in the precise molecular dialogues that govern biological function.

    Systematic Modifications of H-D-Ala-D-Phe-OH: Side Chain, Backbone, and Termini

    Systematic modifications of the this compound scaffold are a cornerstone of SAR studies, allowing researchers to probe the function of each component of the molecule.

    Side Chain Modifications: The side chains of alanine (B10760859) (a methyl group) and phenylalanine (a benzyl (B1604629) group) are primary points for modification. Replacing the phenyl group of D-Phe with other aromatic or aliphatic groups can alter hydrophobicity, steric bulk, and electronic properties, thereby influencing binding affinity and selectivity. For example, substitutions on the phenyl ring of a phenylalanine residue in a peptide series led to intriguing structure-activity relationships, with some modifications increasing potency and others decreasing it. mdpi.com Alanine scanning, where a residue is replaced by alanine, is a common technique to determine the importance of a particular side chain for activity. mdpi.comacs.org

    Backbone Modifications: The peptide backbone itself can be altered to create peptidomimetics with improved properties. Replacing the amide bond with bioisosteres like 1,2,3-triazoles can confer resistance to enzymatic degradation while mimicking the geometry and electronic properties of the original peptide bond. researchgate.net Such modifications can create more rigid structures, locking the peptide into a bioactive conformation. researchgate.net

    Termini Modifications: The N-terminal amine (H-) and C-terminal carboxylic acid (-OH) are also key targets for modification. N-terminal acylation or C-terminal amidation can neutralize charges, which may affect solubility, membrane permeability, and binding interactions. u-szeged.hu For example, studies on dipeptides have shown that derivatization of the N- or C-terminus is often necessary for certain types of chromatographic separation, highlighting the role of terminal groups in intermolecular interactions. u-szeged.hu

    Table 1: Examples of Systematic Modifications and Their Rationale

    Modification Type Target Example of Change Rationale
    Side Chain D-Phenylalanine Replace phenyl with naphthyl Investigate impact of increased hydrophobicity and surface area on binding.
    Side Chain D-Alanine Replace with D-Valine Study the effect of increased steric bulk at the N-terminal position.
    Backbone Amide bond Replace with a 1,2,3-triazole ring Enhance proteolytic stability and constrain backbone conformation. researchgate.net
    N-Terminus Free amine Acetylation (Ac-) Neutralize positive charge, potentially improve membrane permeability.

    | C-Terminus | Carboxylic acid | Amidation (-NH2) | Neutralize negative charge, prevent unwanted ionic interactions, and mimic post-translational modifications. |

    Comparative Studies of this compound with L,L-, L,D-, and D,L-Diastereomers

    Comparing the four diastereomers of the Ala-Phe dipeptide (D,D; L,L; L,D; and D,L) provides a clear illustration of the impact of stereochemistry. These comparisons are often made in the context of physical properties, such as self-assembly and gelation, as well as biological activity.

    Heterochiral peptides (containing both D and L amino acids) often exhibit different self-assembly properties compared to their homochiral (all-D or all-L) counterparts. mdpi.comresearchgate.net For example, a study on tripeptide diastereomers found that the heterochiral D,L,L peptide formed a stable hydrogel, whereas the homochiral L,L,L version did not. mdpi.comresearchgate.net These differences are driven by distinct intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are dictated by the stereochemistry of the constituent amino acids. mdpi.com

    In biological systems, diastereomers can have vastly different activities. The specific arrangement of functional groups in 3D space is crucial for fitting into a chiral receptor or an enzyme's active site. Chromatographic techniques are often employed to separate these diastereomers, which is essential for evaluating the biological activity of each pure stereoisomer. u-szeged.hu Studies on tetrapeptide diastereomers showed they could be effectively separated, allowing for the determination of stereochemical purity, a critical factor since even small amounts of a different diastereomer can alter the observed biological effect. osti.gov

    Table 2: Comparative Properties of Ala-Phe Diastereomers

    Diastereomer Chirality Expected Property Differences
    This compound Homochiral (D,D) Proteolytically stable; may form left-handed helical structures in longer peptides; specific recognition by certain targets.
    H-L-Ala-L-Phe-OH Homochiral (L,L) Susceptible to proteolysis; may form right-handed helical structures; recognized by most biological receptors.
    H-L-Ala-D-Phe-OH Heterochiral (L,D) Proteolytically more stable than L,L; often induces β-turns; unique self-assembly and binding properties.

    Development of Peptidomimetics Based on this compound Scaffold for Research Purposes

    The this compound dipeptide serves as a valuable starting point for the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved drug-like properties. diva-portal.org The goal is to retain the essential pharmacophoric groups in the correct spatial orientation while modifying the peptide backbone to enhance stability, bioavailability, and receptor selectivity. nih.gov

    The development process often involves:

    Identifying the Pharmacophore: Determining the key amino acid side chains and functional groups responsible for biological activity. In this case, the D-Alanine and D-Phenylalanine side chains are the initial focus. nih.gov

    Conformational Analysis: Using computational and spectroscopic methods to understand the bioactive conformation of the parent peptide.

    Scaffold Hopping: Replacing the peptide backbone with a rigid heterocyclic scaffold (e.g., ketobenzothiazole, triazine) that can orient the pharmacophoric side chains in the desired geometry. nih.govcore.ac.uk This approach maintains the necessary side-chain functionalities while providing a novel, non-peptidic core. core.ac.uk

    Synthesis and Evaluation: Synthesizing a library of peptidomimetics with variations in the scaffold and side chains and then screening them for biological activity. nih.gov

    For example, a library of ketobenzothiazole-based peptidomimetics was screened to identify potent enzyme inhibitors, demonstrating how a peptide-inspired design can lead to novel therapeutic candidates. nih.gov The D-amino acid configuration of the parent scaffold ensures that the resulting mimetics possess inherent stability, making them attractive for further development.

    Enzymatic Stability and Biotransformation Pathways of H D Ala D Phe Oh

    Assessment of Proteolytic Stability in Model Systems

    The stability of peptides containing D-amino acids has been evaluated in various model systems, including human serum and lysosomal preparations, to simulate physiological conditions. pnas.orgnih.gov Generally, peptides composed partially or entirely of D-amino acids demonstrate a marked resistance to breakdown by proteases. lifetein.comlifetein.com.cn For instance, studies have shown that incorporating D-amino acids at the N- and C-termini of a peptide can render it resistant to proteolytic degradation in both diluted lysosomal and human serum preparations. lifetein.comlifetein.com.cn

    The degree of stability can be influenced by the number and position of the D-amino acids within the peptide chain. Research has shown that adding D-amino acids to the N-terminus of peptides can increase their stability in human serum, though it may not provide complete protection. lifetein.com.cn However, the presence of D-amino acids at both ends of a peptide has been shown to result in high resistance to degradation. lifetein.com.cn For example, a peptide with D-amino acids in its flanking regions demonstrated high stability against proteolytic degradation in diluted human serum and lysosomal preparations. pnas.org

    The table below summarizes findings on the stability of peptides with D-amino acid substitutions in different environments.

    Peptide ModificationSystemStability OutcomeReference
    D-amino acids at N- and C-terminiDiluted lysosomal and human serum preparationsResistant to proteolytic degradation lifetein.comlifetein.com.cn
    D-amino acids at N-terminus10% and 50% human serumIncreased stability, but not complete protection lifetein.com.cn
    D-amino acids at both terminiSerumAlmost resistant to degradation lifetein.com.cn
    D-amino acids in flanking regionsDiluted human serum and lysosomal preparationHigh resistance against proteolytic degradation pnas.org

    Identification and Characterization of Peptide Degradation Products

    While H-D-Ala-D-Phe-OH is expected to be highly resistant to degradation, the biotransformation of peptides containing D-amino acids can still occur. The primary degradation pathway for peptides is hydrolysis of the peptide bond. In the case of peptides containing L-amino acids, this is readily carried out by a wide range of proteases. However, for peptides like this compound, which contain D-amino acids, the typical proteolytic machinery is less effective. lifetein.comnih.gov

    When degradation does occur, it is crucial to identify the resulting products to understand the metabolic fate of the parent compound. For phenylalanine, a component of this dipeptide, several metabolic pathways are known. The primary route involves hydroxylation to form tyrosine. pnas.org An alternative pathway is transamination to phenylpyruvate, which can then be converted to metabolites such as phenyllactate and phenylacetate. pnas.org While this is established for L-phenylalanine, the metabolism of D-phenylalanine may differ.

    In the context of peptide degradation, the cleavage of the peptide bond would result in the individual amino acids, D-alanine and D-phenylalanine. Further biotransformation of these D-amino acids would then depend on the presence of specific enzymes capable of acting on D-enantiomers. nih.gov For instance, D-aspartate oxidase is a known enzyme that degrades D-aspartate. mdpi.com

    Influence of D-Amino Acids on Resistance to Peptidases

    The presence of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic breakdown. lifetein.comnih.govnih.gov The stereochemistry of D-amino acids provides a structural barrier to the active sites of most endogenous proteases, which are stereospecific for L-amino acids. nih.gov This resistance is a significant advantage in the development of peptide-based drugs, as it can prolong their biological half-life. nih.gov

    Aminopeptidase M, for example, which hydrolyzes peptides from the N-terminus, is halted by the presence of a D-amino acid due to steric hindrance. mdpi.com This can lead to peptides resisting digestion for extended periods. mdpi.com The peptide bonds formed by D-amino acids are inherently more resistant to protease activity compared to those formed by L-amino acids. lifetein.com For example, the Tyr-D-Ala sequence at the N-terminus of a peptide is not hydrolyzed by aminopeptidases, while the corresponding L-peptide is rapidly degraded. lifetein.comlifetein.com.cn

    The level of resistance can be modulated by the number and placement of D-amino acids. While a single D-amino acid can improve stability, peptides with multiple D-amino acid substitutions, or those composed entirely of D-amino acids, exhibit the highest resistance to proteolysis. frontiersin.org

    The following table illustrates the general impact of D-amino acid incorporation on peptide stability.

    FeatureDescriptionImpact on StabilityReference
    Stereochemistry D-amino acids are enantiomers of the natural L-amino acids.Most endogenous enzymes are specific for L-amino acids, making peptides with D-amino acids resistant to their action. nih.gov
    Protease Interaction The unique 3D structure of D-amino acids creates steric hindrance within the active sites of proteases.Prevents or significantly slows down the enzymatic cleavage of the peptide bond. mdpi.com
    Positioning D-amino acids can be incorporated at the N-terminus, C-terminus, or throughout the peptide sequence.Placement at the termini is particularly effective against exopeptidases. Full substitution provides broad resistance. lifetein.comlifetein.com.cn

    Mechanisms of this compound Hydrolysis and Other Biotransformations

    The hydrolysis of the peptide bond in this compound, while significantly hindered, is the primary potential biotransformation. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, leading to its cleavage. In the absence of enzymatic catalysis, this process is extremely slow under physiological conditions.

    While most proteases are ineffective against D-D peptide bonds, some microbial enzymes or enzymes with broader substrate specificity might exhibit limited activity. nih.gov Additionally, non-enzymatic hydrolysis can occur, although at a much slower rate.

    Beyond hydrolysis, the individual D-amino acid components, D-alanine and D-phenylalanine, could undergo further biotransformation. D-amino acids are known to be metabolized by certain enzymes, such as D-amino acid oxidase, which catalyzes the oxidative deamination of neutral D-amino acids. researchgate.net The metabolism of D-phenylalanine could potentially follow pathways analogous to L-phenylalanine, such as transamination, but this is generally less efficient. pnas.orgmdpi.com The biotransformation of (L)-phenylalanine can lead to products like phenylacetic acid, but yeast-based systems have shown an inability to transform the D-enantiomer through the initial transamination step. mdpi.com

    The primary mechanism of resistance to biotransformation for this compound remains the steric incompatibility of its D-D peptide bond with the active sites of common proteases.

    H D Ala D Phe Oh As a Chemical Probe and Research Tool

    Utilization in Investigating Peptide Transport Mechanisms in Model Systems

    The transport of peptides across biological membranes is a critical process, and dipeptides like H-D-Ala-D-Phe-OH are instrumental in elucidating the mechanisms of peptide transporters. mdpi.com Eukaryotic systems possess proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are responsible for the uptake of di- and tripeptides. mdpi.comresearchgate.net These transporters exhibit broad substrate specificity, recognizing peptides with diverse chemical properties. mdpi.com

    Research utilizing model systems, such as Xenopus laevis oocytes expressing specific transporters, allows for the detailed characterization of transport kinetics and substrate preferences. researchgate.netnih.gov Studies have shown that the stereochemistry of a peptide can influence its interaction with these transporters. For instance, the substitution of L-amino acids with their D-enantiomers can impact transport efficiency and binding affinity. mdpi.com While specific transport data for this compound is not extensively detailed in the provided results, the general principles of peptide transport investigation suggest its utility. For example, dipeptides with aromatic residues, such as phenylalanine, are known substrates for peptide transporters, and their transport can be electrogenic. nih.gov The D-configuration of this compound would make it a valuable tool to probe the stereoselectivity of transporters like PepT1 and PepT2.

    Table 1: Key Peptide Transporters and Their Characteristics
    TransporterFamilyFunctionSubstrate Examples
    PepT1 POT/SLC15Uptake of di- and tripeptides in the small intestineDipeptides, tripeptides, β-lactam antibiotics mdpi.comresearchgate.net
    PepT2 POT/SLC15Reabsorption of di- and tripeptides in the kidneyDipeptides, tripeptides, peptide-like drugs mdpi.comresearchgate.net
    AtPTR1 PTRPeptide transport in plantsDipeptides with aromatic residues nih.gov
    AtPTR5 PTRPeptide transport in plantsDipeptides with aromatic residues nih.gov

    Application in Studying Chiral Recognition Phenomena in Chemical Systems

    The distinct three-dimensional structure of this compound makes it an excellent candidate for studying chiral recognition, the process by which a chiral molecule or system interacts differently with the enantiomers of another chiral compound. This phenomenon is fundamental in various fields, including the development of enantioselective sensors and separation methods.

    Recent research has focused on the use of metal-organic frameworks (MOFs) with chiral microenvironments to study these interactions. For example, a MOF constructed from L-phenylalanine has been designed to investigate the chiral recognition mechanism for amino acids like alanine (B10760859). researchgate.net The specific interactions between the chiral framework and the enantiomers of the guest molecule can be probed using techniques like solid-state NMR. researchgate.net While not directly mentioning this compound, these studies highlight how chiral molecules are used to understand the principles of enantioselective recognition. The defined stereochemistry of this compound would allow it to serve as a model analyte in such systems to probe the nature of noncovalent interactions that govern chiral discrimination.

    Role in Developing Chromatographic Separation Methods for Related Compounds

    The separation of stereoisomers is a significant challenge in analytical chemistry. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are a primary tool for this purpose. This compound and its related stereoisomers are often used as model compounds to develop and evaluate the performance of new CSPs. u-szeged.hu

    For instance, CSPs based on Cinchona alkaloids have been successfully employed for the enantioselective and diastereoselective resolution of non-derivatized dipeptides. u-szeged.hu Another approach involves using CSPs based on crown ethers for the direct resolution of dipeptide and tripeptide enantiomers. nih.gov In these studies, the separation of all four stereoisomers of Ala-Phe (L-L, D-D, L-D, and D-L) is a common benchmark for assessing the effectiveness of the chromatographic method. nih.gov The retention behavior and resolution of these isomers provide valuable information about the chiral recognition mechanisms of the CSP.

    Table 2: Chromatographic Methods for Dipeptide Separation
    Chromatographic TechniqueChiral Stationary Phase (CSP) TypeModel PeptidesKey FindingsReference
    HPLC Cinchona alkaloid-based zwitterionic and anion-exchangerVarious dipeptides including H-Ala-Phe-OH isomersEffective enantio- and diastereoselective resolution of non-derivatized dipeptides. u-szeged.hu
    HPLC Crown ether-basedAla-Phe and other di- and tripeptidesSuccessful separation of all four stereoisomers of Ala-Phe. nih.gov
    RP-HPLC C18 columnDiketopiperazines and their corresponding linear dipeptidesSeparation of diastereomers of cyclo(dl-Ala-dl-Ala) and dl-Ala-dl-Ala. kit.edu

    Contribution to Fundamental Understanding of Peptide Chemistry and Biochemistry

    The study of dipeptides containing non-proteinogenic D-amino acids, such as this compound, contributes significantly to our fundamental understanding of peptide chemistry and biochemistry. The incorporation of D-amino acids can dramatically alter the properties of a peptide, including its conformation, stability against enzymatic degradation, and biological activity. mdpi.comunibo.it

    D-amino acids are found in nature, particularly in the peptidoglycan cell walls of bacteria, where they play a crucial structural and protective role. nih.gov The study of peptides containing D-amino acids helps to elucidate the function of enzymes involved in their synthesis and modification, such as racemases and nonribosomal peptide synthetases (NRPSs). nih.govrsc.org NRPSs are large, modular enzymes that can incorporate non-proteinogenic amino acids, including D-amino acids, into peptides. rsc.org Chemical probes are sometimes used to intercept and analyze biosynthetic intermediates from these pathways. rsc.org Understanding the structure-activity relationships of D-amino acid-containing peptides is crucial for the rational design of peptide-based therapeutics with enhanced stability and specific biological activities. mdpi.com

    Emerging Research Directions and Future Perspectives for H D Ala D Phe Oh Investigations

    Design and Synthesis of Advanced H-D-Ala-D-Phe-OH-Based Materials for Chemical Applications

    The dipeptide this compound is a subject of growing interest in the field of materials science, particularly in the design and synthesis of novel self-assembling materials. The incorporation of D-amino acids can lead to the formation of unique nanostructures with enhanced stability and distinct properties compared to their L-amino acid counterparts. frontiersin.org

    Research has shown that short peptides, including those with D-amino acids, can self-assemble into well-ordered structures like nanotubes and hydrogels. frontiersin.org The presence of D-amino acids can influence the chirality and twisting of these self-assembled structures, making them versatile for various applications. frontiersin.org For instance, the modification of similar dipeptides, such as those based on diphenylalanine, has led to materials with remarkable mechanical and piezoelectric properties. acs.org The introduction of additional aromatic groups can enhance π-π stacking interactions, resulting in materials with significantly improved stiffness. acs.orgmdpi.com

    The synthesis of these advanced materials often involves a "solvent-switch" method to induce self-assembly. acs.org Furthermore, the incorporation of protecting groups, like the fluorenylmethyloxycarbonyl (Fmoc) group, can enhance the hydrophobicity and influence the gelation properties of the resulting materials. frontiersin.org These design strategies open up possibilities for creating this compound-based materials with tailored properties for specific chemical applications, such as scaffolds for tissue engineering or as components in drug delivery systems. frontiersin.org

    Table 1: Examples of Self-Assembling Dipeptides and Their Properties

    Dipeptide DerivativeKey Structural FeatureResulting Material PropertyPotential Application
    Boc-Dip-DipIncreased aromaticityHigh Young's modulus (~70 GPa)Stiff biomaterials
    H-D-Phe-D-Phe-OHD-enantiomer compositionFormation of stable nanostructuresDrug delivery, anti-biofilm
    Fmoc-Phe-Phe-OHHydrophobic protecting groupEnhanced hydrogel formationTissue engineering

    Integration with "Omics" Technologies for Comprehensive Chemical Analysis

    The comprehensive chemical analysis of this compound and its biological context is significantly enhanced by the integration of "omics" technologies, such as metabolomics and proteomics. asm.orgnih.govgithub.io These high-throughput analytical approaches provide a holistic view of the metabolites and proteins present in a biological system, offering insights into the metabolic pathways and cellular processes influenced by this dipeptide. nih.govmdpi.com

    Metabolomics is a powerful tool for the simultaneous identification and quantification of numerous small molecules in biological samples. nih.govmdpi.com Non-targeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can reveal significant changes in the metabolic profile of cells or tissues in response to this compound. nih.govmdpi.com For example, studies have used metabolomics to identify differential metabolites in various conditions, which could be adapted to understand the impact of this compound. nih.gov Chiral metabolomics is an emerging field that specifically focuses on the analysis of stereoisomers, which is highly relevant for studying D-amino acid-containing peptides like this compound. mdpi.comresearchgate.net

    Proteomics , the large-scale study of proteins, complements metabolomics by providing information on protein expression, function, and interactions. github.iomdpi.com "Shotgun" or "bottom-up" proteomics is a common strategy where proteins are broken down into peptides and analyzed by mass spectrometry. github.io This can help identify proteins that interact with this compound or whose expression levels change in its presence. Integrating proteomics with other omics data can provide a more complete picture of the dipeptide's biological role. oup.comresearchgate.net

    The combination of these omics technologies allows for a systems-level understanding of the chemical and biological interactions of this compound. asm.org This integrated approach is crucial for elucidating its mechanism of action and identifying potential biomarkers. oup.comresearchgate.net

    Advanced Computational Predictions for this compound Properties and Interactions

    Computational modeling has become an indispensable tool for predicting the properties and interactions of molecules like this compound at an atomic level. acs.orgacs.org These methods can provide insights that are often difficult to obtain through experimental techniques alone.

    Predicting Physicochemical Properties: Various computational methods can predict key properties of this compound. For instance, hydrophobicity scales can be used to estimate its surface hydrophobicity, a critical factor influencing its interactions with biological membranes and other molecules. nih.gov Machine learning models are also being developed to predict properties like the ability of a molecule to form a gel, which is relevant for the design of this compound-based materials. liverpool.ac.uk

    Modeling Molecular Interactions: Molecular dynamics (MD) simulations and docking studies are powerful techniques for investigating the interactions of this compound with its biological targets, such as receptors or enzymes. unibo.itmdpi.com These simulations can reveal the specific binding modes and key residues involved in the interaction. unibo.itmdpi.com For example, computational modeling has been used to study the interaction of similar peptides with their receptors, providing detailed structural insights. unibo.itmdpi.com

    Quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory for studying chemical reactions and interactions involving electronic changes. acs.org This approach can be particularly useful for understanding enzymatic modifications of this compound or its role in catalytic processes. acs.org

    Table 2: Computational Approaches for this compound Research

    Computational MethodApplication for this compoundPredicted Information
    Hydrophobicity ScalesEstimation of surface propertiesHydrophobicity, potential for membrane interaction
    Machine LearningPrediction of material propertiesGel formation ability, mechanical properties
    Molecular DockingStudy of receptor bindingBinding pose, interaction energy, key residues
    Molecular Dynamics (MD)Simulation of dynamic behaviorConformational changes, stability of complexes
    QM/MMInvestigation of reaction mechanismsTransition states, reaction barriers

    The integration of these computational predictions with experimental data is crucial for a comprehensive understanding of the structure-activity relationships of this compound. mdpi.com

    Exploration of this compound in Biophysical Studies (e.g., Membrane Mimetic Interactions, Protein Folding Models)

    Biophysical studies are essential for understanding the fundamental interactions of this compound with biological systems, particularly its behavior in membrane-like environments and its influence on protein folding.

    Membrane Mimetic Interactions: The interaction of peptides with cell membranes is a critical aspect of their biological activity. researchgate.net this compound, with its D-amino acid composition, is expected to have unique interactions with lipid bilayers. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are employed to study these interactions in membrane-mimetic systems like micelles or lipid vesicles. researchgate.netnih.gov These studies can reveal how the peptide inserts into the membrane, its orientation, and any conformational changes it undergoes upon binding. researchgate.netnih.govmdpi.com The presence of D-amino acids can confer resistance to enzymatic degradation, which is an important property for peptides that interact with membranes. researchgate.net

    Protein Folding Models: The study of how peptides and proteins achieve their unique three-dimensional structures is a fundamental area of biophysics. The incorporation of D-amino acids, as in this compound, can significantly influence the folding process and the stability of the resulting structures. pnas.orgnih.gov Computational models, such as those that use a "zipping and assembly" mechanism, can predict the folding pathways of peptides. pnas.org Experimental techniques like hydrogen-deuterium exchange mass spectrometry (HX-MS) can provide data on the dynamics and solvent accessibility of the peptide backbone, which can be used to validate and refine computational folding models. acs.orgresearchgate.net Understanding how this compound folds and interacts with itself and other molecules can provide insights into the design of novel peptides with specific shapes and functions. nih.gov

    The use of D-amino acids offers a way to expand the structural diversity of peptides beyond what is accessible with only L-amino acids, opening up new avenues for protein design. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing H-D-Ala-D-Phe-OH, and how can researchers optimize reaction yields?

    • Methodology : Solid-phase peptide synthesis (SPPS) is widely used for dipeptides like this compound. Key steps include:

    • Amino acid protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive side chains .
    • Coupling agents : Employ carbodiimides (e.g., DCC) with activators like HOBt to enhance coupling efficiency .
    • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures >95% purity. Validate purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
      • Optimization : Adjust pH (6.5–7.5), temperature (0–4°C), and solvent polarity (DMF or DCM) to minimize racemization and byproduct formation .

    Q. How can researchers validate the structural integrity of this compound post-synthesis?

    • Analytical Workflow :

    • Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons of D-Phe; δ 1.2–1.5 ppm for D-Ala methyl groups) and FT-IR (amide I band ~1650 cm⁻¹) confirm backbone structure .
    • Chirality : Circular dichroism (CD) or chiral HPLC (e.g., Chirobiotic T column) verifies D-configuration retention .
    • Mass Confirmation : ESI-MS ([M+H]+ calculated for C₁₂H₁₆N₂O₃: 236.27 g/mol) .

    Q. What stability considerations are critical for storing this compound in aqueous solutions?

    • Storage Protocol :

    • Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis/oxidation.
    • In solution, use pH 4–6 buffers (e.g., acetate) and avoid prolonged exposure to light or temperatures >25°C .
      • Degradation Monitoring : Track via HPLC retention time shifts or LC-MS for deamidation/racemization byproducts .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

    • Data Reconciliation Framework :

    Meta-Analysis : Compare studies using tools like PRISMA to identify heterogeneity in experimental designs (e.g., cell lines, assay conditions) .

    Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (IC₅₀ values ± SEM) .

    Structural Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to stereochemistry or solvent effects .

    • Case Study : Conflicting IC₅₀ values for D-Phe analogs in ACE inhibition studies were attributed to differences in buffer ionic strength (50 mM vs. 100 mM Tris-HCl) .

    Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

    • In Silico Tools :

    • LogP/H-bonding : Use ChemAxon or ACD/Labs to predict hydrophobicity (LogP ≈ 1.2) and solubility (<5 mg/mL in water) .
    • pKa Estimation : SPARC or MarvinSuite calculates ionizable groups (e.g., carboxyl pKa ~2.5; amino pKa ~9.8) .
      • Validation : Cross-check predictions with experimental data from potentiometric titrations or shake-flask assays .

    Q. How should researchers design experiments to assess the enzymatic stability of this compound in biological matrices?

    • Protocol Design :

    Incubation Conditions : Expose to human serum (37°C, pH 7.4) or protease-rich fluids (e.g., pepsin at pH 2) for 0–24 hours .

    Sampling Intervals : Collect aliquots at t = 0, 1, 4, 8, 24 hours for HPLC analysis.

    Degradation Kinetics : Calculate half-life (t₁/₂) using first-order decay models (e.g., ln[C] vs. time) .

    • Controls : Include D-Ala-L-Phe-OH as a stereoisomeric control to differentiate enzymatic vs. non-enzymatic degradation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.